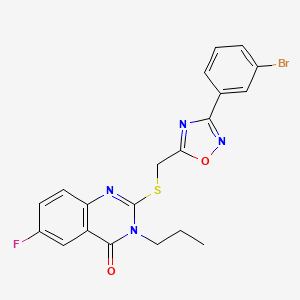

![molecular formula C23H30N4O4 B2368012 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide CAS No. 1049479-01-7](/img/structure/B2368012.png)

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

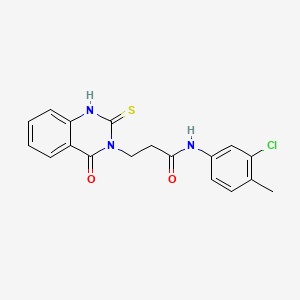

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O4 and its molecular weight is 426.517. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Epoxy Pre-polymers for Corrosion Inhibition

Epoxy pre-polymers have been explored for their corrosion inhibition capabilities, indicating a potential application area for complex organic compounds in protecting metals from corrosion. The study by Dagdag et al. (2019) on the synthesis, characterization, and corrosion inhibition behavior of diamine aromatic epoxy pre-polymers for carbon steel in acidic medium showcases the role of organic compounds with sophisticated structures in industrial applications (Dagdag et al., 2019).

Cooperative Motion in Amorphous Polymers

Research by Meng et al. (1996) on azo polymers for reversible optical storage demonstrates the significance of organic compounds in the development of materials with unique optical properties. The study highlights the cooperative motion of polar side groups in amorphous polymers, suggesting potential applications in optical data storage and photonic devices (Meng et al., 1996).

Synthesis and Biological Activity of Pyrrolo Derivatives

The synthesis of benzo[c]azocanones and indeno[1,2-b]pyrroles from oxoindanecarboxylates by Behler et al. (2011) illustrates the potential of complex organic compounds in medicinal chemistry. These compounds' structural and functional diversity underscores their potential as leads for drug discovery, especially in targeting various biological activities (Behler et al., 2011).

properties

IUPAC Name |

N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(1,3-benzodioxol-5-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4/c1-26-10-6-7-18(26)19(27-11-4-2-3-5-12-27)15-25-23(29)22(28)24-14-17-8-9-20-21(13-17)31-16-30-20/h6-10,13,19H,2-5,11-12,14-16H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABGVPAUKISPJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2367931.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)

![9-(4-ethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367933.png)

![1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2367937.png)

![ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2367938.png)

![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)